molecular formula C14H9FN4O3 B2679285 3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034241-90-0

3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2679285
CAS RN: 2034241-90-0
M. Wt: 300.249
InChI Key: ZWHUYGDRKHARRB-UHFFFAOYSA-N
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Description

The compound “3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is substituted at the 3-position with a 4-fluoro-3-nitrophenyl group and at the 2-position with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one ring system, which is a bicyclic structure containing a pyridine ring fused with a pyrimidinone ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and fluoro groups on the phenyl ring, as well as the electron-donating methyl group on the pyrimidinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the substituent groups .

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer. This compound has also been shown to inhibit the proliferation of cancer cells and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high yield of synthesis, its unique chemical structure that makes it a versatile compound, and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its high cost of synthesis and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. One potential direction is to modify the chemical structure of this compound to target specific diseases. Another potential direction is to investigate the potential of this compound as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-fluoro-3-nitrophenylhydrazine with 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the yield of this compound is typically high. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. This compound has also been investigated for its ability to inhibit the activity of certain enzymes that are involved in the progression of various diseases. The unique chemical structure of this compound makes it a versatile compound that can be modified to target specific diseases.

properties

IUPAC Name

3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O3/c1-8-17-13-10(3-2-6-16-13)14(20)18(8)9-4-5-11(15)12(7-9)19(21)22/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUYGDRKHARRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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